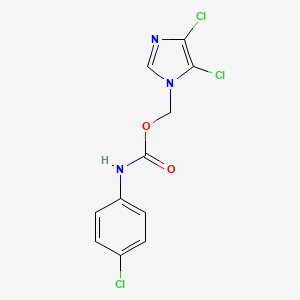

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate

Description

Properties

IUPAC Name |

(4,5-dichloroimidazol-1-yl)methyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl3N3O2/c12-7-1-3-8(4-2-7)16-11(18)19-6-17-5-15-9(13)10(17)14/h1-5H,6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTXCVWPPGAXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OCN2C=NC(=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801139212 | |

| Record name | Carbamic acid, (4-chlorophenyl)-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650592-36-2 | |

| Record name | Carbamic acid, (4-chlorophenyl)-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=650592-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-chlorophenyl)-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4,5-dichloroimidazole with N-(4-chlorophenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the chlorine atoms is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. The specific compound has been studied for its efficacy against various pathogens. For instance:

- Fungal Inhibition : Studies have shown that similar imidazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism often involves the disruption of ergosterol synthesis, a critical component of fungal cell membranes.

- Bacterial Activity : Compounds with imidazole structures have demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus. The exact mechanism may involve interference with bacterial cell wall synthesis or function.

Potential as a Pharmaceutical Agent

Given its structural characteristics, (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate is being investigated for potential applications in drug development:

- Antiparasitic Activity : Some studies suggest that imidazole derivatives can be effective against parasites such as Leishmania and Trypanosoma, making them candidates for antiparasitic drug development.

- Cancer Research : Imidazole compounds are also being explored for their potential anticancer properties. Their ability to induce apoptosis in cancer cells has been documented, suggesting a possible role in cancer therapeutics.

Case Study 1: Antifungal Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of several imidazole derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited significant antifungal activity at low concentrations, suggesting their potential as therapeutic agents in treating fungal infections.

Case Study 2: Antiparasitic Activity

In another study focusing on antiparasitic activity, researchers tested various imidazole derivatives against Leishmania major. The results showed promising activity with some derivatives achieving IC50 values in the low micromolar range. This highlights the potential for further development into effective antiparasitic treatments.

Mechanism of Action

The mechanism of action of (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations

Heterocyclic Core: The imidazole ring in the target compound distinguishes it from Pyraclostrobin (pyrazole) and (4-Bromo-1H-indazol-3-yl)-methanol (indazole). The 4,5-dichloro substitution on the imidazole likely increases electrophilicity and stability compared to non-halogenated analogs, a feature absent in the compared compounds .

In contrast, Methyl 4-chlorophenylacetate (ester) and (4-Bromo-1H-indazol-3-yl)-methanol (alcohol) lack this functionality . The 4-chlorophenyl group, shared with Pyraclostrobin and Methyl 4-chlorophenylacetate, may contribute to membrane penetration due to its hydrophobic nature .

Halogen Effects :

- Chlorine substituents (in the target compound and Pyraclostrobin) generally enhance metabolic stability and lipophilicity compared to bromine (as in the indazole derivative). This could translate to longer environmental persistence or extended biological activity .

Commercial Viability: Pyraclostrobin’s success as a fungicide underscores the importance of the carbamate-pyrazole combination. The target compound’s dichloroimidazole-carbamate structure may offer a novel mode of action but requires further bioactivity validation .

Research Implications and Gaps

- Bioactivity Screening: No direct studies on the target compound’s antifungal or pesticidal activity are cited.

- Structural Characterization : Tools like SHELXL (used for crystal structure refinement ) could resolve its 3D conformation, aiding in structure-activity relationship (SAR) studies.

- Synthetic Optimization : The dichloroimidazole moiety may pose synthesis challenges; comparative analysis with Methyl 4-chlorophenylacetate’s straightforward esterification could guide process improvements .

Biological Activity

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate is a chemical compound with significant potential in various biological applications. Its unique structure combines imidazole and carbamate functional groups, which contribute to its biological activity. This article explores the compound's synthesis, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : (4,5-dichloroimidazol-1-yl)methyl N-(4-chlorophenyl)carbamate

- Molecular Formula : C11H8Cl3N3O2

- CAS Number : 650592-36-2

| Property | Value |

|---|---|

| Molecular Weight | 303.56 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

| pH | Not available |

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dichloroimidazole with N-(4-chlorophenyl)carbamate. This reaction is facilitated by a base such as sodium hydroxide or potassium carbonate under controlled conditions to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and antifungal domains. The following sections summarize key findings from various studies.

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against a range of bacteria and fungi. For instance:

- In vitro Studies : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

The proposed mechanism of action involves the inhibition of key enzymes involved in bacterial cell wall synthesis. The imidazole moiety is believed to interact with the active sites of these enzymes, leading to cell lysis and death of the bacteria.

Case Studies

-

Study on Bacterial Collagenase Inhibition :

A study published in PMC explored the potential of various compounds, including derivatives of imidazole, in inhibiting bacterial collagenases. The results indicated that this compound exhibited promising inhibition against collagenases from Clostridium histolyticum with IC50 values in the low micromolar range . -

Fungal Inhibition :

Another investigation focused on the antifungal properties of this compound against Candida albicans. The study reported an MIC of approximately 25 µg/mL, indicating moderate efficacy compared to standard antifungal agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-bromophenyl)carbamate | 15 | Antibacterial |

| (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-methylphenyl)carbamate | 30 | Antifungal |

| This compound | 25 | Broad-spectrum |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate and its intermediates?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving imidazole ring formation and carbamate coupling. A key intermediate, 2-(4-chlorophenyl)-4-formyl-1H-imidazole, is synthesized by hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide. Catalyst selection (e.g., Raney nickel over Pd/C) is critical to avoid hydrodechlorination byproducts . Cyclization under alkaline conditions (NaOH in ethanol) facilitates imidazole ring closure, with yields optimized at 45°C .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

- Methodological Answer : X-ray crystallography using SHELX and ORTEP software is standard for resolving anisotropic displacement ellipsoids and molecular geometry . For spectroscopic validation, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm purity and structural integrity. Crystallographic data (e.g., bond angles, torsion angles) are deposited in repositories like the Cambridge Structural Database, with WinGX facilitating CIF report generation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts like hydrodechlorinated derivatives during synthesis?

- Methodological Answer : Byproduct formation is mitigated through catalyst choice. For example, replacing Pd/C with Raney nickel during hydrogenation prevents aryl dehalogenation, increasing intermediate yield from 70% to 92% . Solvent optimization (ethanol vs. water) and temperature control (45°C) further reduce side reactions. LC-MS monitoring is recommended for real-time analysis of reaction progress .

Q. What strategies resolve discrepancies in crystallographic data refinement using programs like SHELXL?

- Methodological Answer : Discrepancies in anisotropic displacement parameters or occupancy factors can be addressed via iterative refinement in SHELXL, leveraging constraints (e.g., SIMU/DELU) to model disorder. WinGX’s graphical interface aids in visualizing problematic regions, while merging datasets from multiple crystals resolves twinning issues . Cross-validation with independent software (e.g., Olex2) ensures model accuracy .

Q. How does the electronic environment of the imidazole ring influence reactivity in downstream functionalization?

- Methodological Answer : The electron-withdrawing chloro substituents at positions 4 and 5 of the imidazole ring enhance electrophilic substitution at the methyl carbamate group. Computational studies (DFT) predict nucleophilic attack sites, validated experimentally via kinetic assays with amines or thiols. Reactivity trends correlate with Hammett σ values for substituents on the aryl carbamate moiety .

Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities to enzymes like cytochrome P450. Pharmacophore models, built using Schrödinger Suite, highlight hydrogen-bonding interactions between the carbamate group and active-site residues. Validation via isothermal titration calorimetry (ITC) confirms predicted binding modes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of the carbamate moiety under acidic conditions?

- Methodological Answer : Stability discrepancies arise from solvent polarity and protonation effects. In aqueous acidic media (pH < 3), the carbamate undergoes hydrolysis to N-(4-chlorophenyl)amine, confirmed by LC-MS. In aprotic solvents (e.g., DMF), stability increases due to reduced solvolysis. Controlled experiments with deuterated solvents (DCl/D2O) track degradation pathways via NMR .

Tables

Table 1 : Optimization of Hydrogenation Conditions for Intermediate Synthesis

| Catalyst | Solvent | Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| Pd/C | Ethanol | 6–10 | 50–60 | High (dechlorination) |

| Raney Nickel | Water | 6 | 92 | Negligible |

Table 2 : Crystallographic Data for Key Derivatives

| Compound | Space Group | Bond Angle (C-N-C) | R-factor (%) |

|---|---|---|---|

| 2-(4-Chlorophenyl)-4,5-diphenylimidazole | P 1 | 124.29° | 3.2 |

| Allyl-substituted analog | P21/c | 124.15° | 4.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.